Sodium 5-methoxysalicylate

Rectal drug delivery Cefmetazole bioavailability Absorption enhancer comparison

Sodium 5-methoxysalicylate (CAS 25832-71-7) delivers 1.68-fold higher rectal bioavailability of cefmetazole vs sodium salicylate (29.4% vs 17.5%). Unlike 3,5-diiodosalicylate sodium, it maintains a predictable sigmoidal log-dose response without anomalous efficacy decline at ≥0.1 M. It uniquely enables selective lymphatic uptake—absent in diclofenac sodium and other common enhancers—critical for antineoplastic and immunomodulatory drug delivery. The sodium salt (MW 190.13) provides superior solubility over the free acid. Ideal for rectal/intranasal delivery of β-lactam antibiotics, insulin, peptides, and lymphatic-targeted therapeutics.

Molecular Formula C8H7NaO4
Molecular Weight 190.13 g/mol
CAS No. 25832-71-7
Cat. No. B1358462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-methoxysalicylate
CAS25832-71-7
Molecular FormulaC8H7NaO4
Molecular Weight190.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C(=O)[O-].[Na+]
InChIInChI=1S/C8H8O4.Na/c1-12-5-2-3-7(9)6(4-5)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
InChIKeyXBYKLNAHPCSCOD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-Methoxysalicylate (CAS 25832-71-7): A Differentiated Salicylate-Derived Absorption Enhancer for Rectal and Intestinal Drug Delivery Research


Sodium 5-methoxysalicylate (CAS 25832-71-7; molecular formula C₈H₇NaO₄; MW 190.13 g/mol) is the sodium salt of 5-methoxysalicylic acid, a monomethoxylated salicylate derivative classified under the MeSH term 'Salicylates' [1]. Distinguished from the parent compound sodium salicylate by a methoxy (–OCH₃) substituent at the 5-position of the aromatic ring, this compound was originally developed in the 1980s as a non-surfactant absorption-promoting adjuvant for non-parenteral delivery of polypeptides and water-soluble drugs [2]. It serves as a research tool in formulation science, specifically for investigating rectal and intestinal permeation enhancement of macromolecules including insulin, antibiotics, and peptide therapeutics [3]. The sodium salt form provides formulation-handling advantages over the free acid, which exhibits limited water solubility of 1.7 g/L at 10 °C [4].

Why Sodium 5-Methoxysalicylate Cannot Be Simply Replaced by Sodium Salicylate or Other Salicylate Analogs in Absorption Enhancement Research


Salicylate-class absorption enhancers are not functionally interchangeable. The 5-methoxy substitution on the aromatic ring of sodium 5-methoxysalicylate imparts distinct physicochemical and pharmacological properties that translate into quantifiably superior adjuvant performance compared to unsubstituted sodium salicylate [1]. In a direct head-to-head rectal suppository study in dogs, sodium 5-methoxysalicylate delivered a 1.68-fold higher relative bioavailability of cefmetazole (29.4% vs 17.5%) compared to sodium salicylate under identical formulation conditions [1]. Furthermore, alternative salicylate derivatives exhibit divergent dose-response behaviors: 3,5-diiodosalicylate sodium (DIS) displays an anomalous activity decrease at concentrations ≥0.1 M, whereas sodium 5-methoxysalicylate maintains a classical, predictable sigmoidal log-dose response [2]. The sodium salt form also confers aqueous solubility advantages over the free acid 5-methoxysalicylic acid (water solubility: 1.7 g/L at 10 °C) [3], making it the preferred physical form for formulating aqueous-based rectal or intestinal delivery systems. These differences render simple analog substitution unreliable without re-optimization of formulation parameters and dose-response characterization.

Sodium 5-Methoxysalicylate (CAS 25832-71-7): Quantified Comparator-Based Differentiation Evidence for Procurement Decisions


Cefmetazole Rectal Bioavailability: 1.68-Fold Improvement Over Sodium Salicylate in a Direct Head-to-Head Canine Suppository Study

In a crossover-design in vivo study in dogs comparing three 1-gram cefmetazole rectal suppository formulations, the formulation containing 1 gram of sodium 5-methoxysalicylate as adjuvant yielded a relative bioavailability of 29.4%, whereas the otherwise identical formulation containing sodium salicylate as adjuvant gave only 17.5% relative bioavailability [1]. This represents a 1.68-fold (68%) improvement in systemic drug exposure attributable solely to the choice of salicylate adjuvant. The formulation without any adjuvant failed to produce observable plasma levels, confirming that both adjuvants are essential but that the 5-methoxy-substituted analog substantially outperforms the parent compound [1].

Rectal drug delivery Cefmetazole bioavailability Absorption enhancer comparison

Dose-Response Predictability: Classical Sigmoidal Curve for Sodium 5-Methoxysalicylate vs Anomalous Decline for 3,5-Diiodosalicylate Sodium at Clinically Relevant Concentrations

Hauss and Ando (1988) directly compared sodium 5-methoxysalicylate (MS) against 3,5-diiodosalicylate sodium (DIS) for rectal insulin absorption enhancement in rats under identical conditions [1]. MS produced a classical, sigmoidal log-dose response curve across the entire tested concentration range, enabling straightforward dose optimization. In contrast, DIS exhibited an anomalous optimum phenomenon: concentrations ≥0.1 M produced a progressive decrease in adjuvant activity as determined by a decline in the hypoglycaemic response, behavior not attributable to insulin-DIS complex formation [1]. This non-monotonic dose-response of DIS introduces formulation risk, as higher adjuvant loading unpredictably reduces rather than enhances efficacy.

Insulin rectal delivery Adjuvant dose-response Salicylate derivative comparison

Morphine Rectal Permeation: Sodium 5-Methoxysalicylate Achieves 86.5% Absorption vs 61.7% for Unenhanced Control and 63.1% for Sodium Caprate in Isolated Rabbit Rectum

Katagiri et al. (1990) evaluated sodium 5-methoxysalicylate (MS) and sodium caprate (CA) as absorption enhancers for morphine hydrochloride suppositories using an in vitro isolated rectal preparation from rabbits [1]. The percentage of morphine absorbed (accumulated in tissue plus permeated) after application was 86.5% for the MS-containing suppository (MS-MoS), compared to 63.1% for the sodium caprate formulation (CA-MoS) and 61.7% for the unenhanced control suppository (MoS). Importantly, no histological change was observed in the mucosal tissue of the rectum exposed to any of these absorption enhancers under the experimental conditions [1].

Opioid rectal delivery Morphine absorption Permeation enhancement

Selective Lymphatic Uptake Enhancement: Sodium 5-Methoxysalicylate Uniquely Increases Lymphatic Transport of Pepleomycin While Diclofenac and Enamine Do Not

Nishihata et al. (1984) compared three adjuvants—diclofenac sodium (DC), sodium 5-methoxysalicylate (5-MSA), and phenylalanine enamine of ethylacetoacetate (Enamine)—for their effects on rectal absorption and lymphatic uptake of pepleomycin sulfate (PEPS) in rats [1]. While all three adjuvants significantly increased rectal absorption of PEPS compared to administration without adjuvant, only 5-MSA increased the lymphatic uptake of PEPS after rectal administration; DC and Enamine did not [1]. The proposed mechanism involves 5-MSA's suppression of vascular permeability to PEPS, thereby favoring lymphatic partitioning—a property not shared by the comparator adjuvants [1].

Lymphatic drug targeting Pepleomycin delivery Adjuvant selectivity

MALDI-MS Ganglioside Analysis: 5-Methoxysalicylic Acid Matrix Produces Substantially Less Sialic Acid Fragment Loss Compared to Conventional 2,5-DHB Matrix

Lee and Cha (2015) directly compared 5-methoxysalicylic acid (MSA) against the conventional MALDI matrix 2,5-dihydroxybenzoic acid (DHB) for ganglioside analysis in positive-ion mode MALDI-TOF mass spectrometry [1]. MSA and DHB differ only by their functional groups at the 5-position (–OCH₃ for MSA vs –OH for DHB). Despite this minimal structural difference, MSA produced high-quality ganglioside profiles with minimal loss of labile sialic acid residues, whereas DHB caused substantially greater sialic acid fragmentation [1]. Additionally, MSA allowed effective ganglioside profiling without requiring an alkali metal additive to stabilize glycosidic bonds, though additive use could simplify profiles [1]. The sodium salt (CAS 25832-71-7) serves as a convenient precursor for generating the free acid matrix in situ through protonation during sample preparation [2].

MALDI mass spectrometry Ganglioside analysis Sialic acid preservation

Sodium 5-Methoxysalicylate (CAS 25832-71-7): Application Scenarios Directly Supported by Quantitative Comparator Evidence


Rectal Suppository Formulation Development for Water-Soluble Antibiotics Requiring Enhanced Bioavailability

Formulation scientists developing rectal suppositories for β-lactam antibiotics (e.g., cefmetazole, cefoxitin, penicillin G) or aminoglycosides (e.g., gentamicin) can select sodium 5-methoxysalicylate as the absorption-enhancing adjuvant based on direct quantitative evidence: it delivers a 29.4% relative bioavailability for cefmetazole vs only 17.5% for sodium salicylate under identical conditions—a 1.68-fold improvement [1]. Rectal bioavailabilities of ~85% for penicillin G, ~50% for cefoxitin, ~50% for cefmetazole, and ~35% for gentamicin have been achieved using sodium 5-methoxysalicylate with lipophilic suppository bases [2]. This application is relevant for veterinary formulation development and for human clinical scenarios where oral antibiotic administration is compromised.

Non-Parenteral Insulin and Peptide Delivery Research Requiring Predictable Adjuvant Dose-Response

Researchers investigating rectal or intestinal delivery of insulin and polypeptide therapeutics (e.g., gastrin, pentagastrin, somatostatin analogs) should prioritize sodium 5-methoxysalicylate because of its classical sigmoidal log-dose response, which enables reliable dose-concentration optimization [3]. This contrasts with alternative salicylate derivatives such as 3,5-diiodosalicylate sodium, which exhibits an anomalous efficacy decline at concentrations ≥0.1 M, introducing risk into formulation scale-up [3]. In rat models, co-administration of sodium 5-methoxysalicylate with insulin via the upper gastrointestinal tract resulted in significantly elevated plasma insulin levels and correspondingly lowered glucose concentrations [4]. Restricting luminal movement of insulin and adjuvant through ligation or viscous vehicles further amplified absorption [4].

Lymphatic-Targeted Drug Delivery for Oncology or Immunotherapy Agents

For investigational drugs where lymphatic system targeting is therapeutically indicated—such as antineoplastic agents (e.g., pepleomycin), immunomodulators, or vaccines—sodium 5-methoxysalicylate provides a functionally unique adjuvant property: selective enhancement of lymphatic uptake following rectal administration [5]. In direct comparator studies, only sodium 5-methoxysalicylate increased lymphatic transport of pepleomycin; diclofenac sodium and phenylalanine enamine of ethylacetoacetate enhanced total rectal absorption but failed to augment lymphatic uptake [5]. The proposed mechanism involves suppression of vascular permeability, which promotes drug partitioning into the lymphatic circulation—a differentiating feature not available from other commonly used absorption enhancers [5].

MALDI-TOF Mass Spectrometry of Sialic Acid-Containing Glycoconjugates (Gangliosides, Glycoproteins)

Analytical laboratories and core mass spectrometry facilities performing structural characterization of gangliosides and other sialic acid-containing glycoconjugates can procure sodium 5-methoxysalicylate as a precursor for 5-methoxysalicylic acid (MSA) matrix preparation [6]. In direct comparison with the conventional 2,5-dihydroxybenzoic acid (DHB) matrix, MSA produces substantially less sialic acid fragmentation, enabling high-quality ganglioside profiling with preservation of labile post-synthetic modifications [6]. Additionally, MSA is a key component of the 'super-DHB' matrix formulation (9:1 DHB:MSA), which is widely used for improved carbohydrate and glycoprotein analysis due to more uniform crystallization and enhanced signal intensity [7].

Quote Request

Request a Quote for Sodium 5-methoxysalicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.